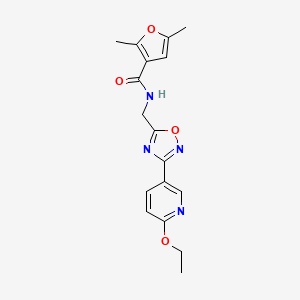
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to belong to a class of chemicals that include heterocyclic components such as oxadiazoles and furans, which are known for their diverse pharmacological activities. The structural motifs within this molecule suggest potential applications in material science or as bioactive molecules in pharmaceutical research.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting from simple precursors to complex intermediates. For example, the synthesis of related oxadiazole and furan derivatives often entails cyclization reactions, amide formation, and etherification steps, utilizing specific reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These methods allow for the determination of the compound's conformation, bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and interaction with biological targets (Zhao & Zhou, 2009).
Chemical Reactions and Properties
Compounds with oxadiazole and furan rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their reactivity and stability (Gaonkar et al., 2006).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for the compound's application in material science and pharmaceutical formulation (Sharma et al., 2016).
Chemical Properties Analysis
The chemical stability, reactivity, and photophysical properties of such compounds are influenced by their heterocyclic frameworks and substituent groups. These properties can be explored through various spectroscopic and electrochemical methods to understand the compound's behavior under different conditions (Gein et al., 2017).
科学的研究の応用
Synthesis and Chemical Properties
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide and its derivatives are often synthesized as part of a broader exploration into heterocyclic compounds with potential biological activity. Research has focused on the synthesis of novel heterocyclic compounds derived from related structures, such as benzodifuran, pyrimidine, and oxadiazole derivatives, due to their anti-inflammatory, analgesic, and COX inhibitor activities (Abu‐Hashem et al., 2020). These activities highlight the relevance of such compounds in medicinal chemistry, particularly in designing new therapeutic agents.
Pharmacological Evaluation
The pharmacological interest in derivatives of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide extends to their evaluation as potential therapeutic agents. For example, compounds structurally related to this chemical have been investigated for their potential as antidepressants through the antagonism of 5-HT3 receptors, showing promising antidepressant-like activity in preclinical models (Mahesh et al., 2011). This research underlines the compound's significance in the development of new treatments for mental health disorders.
Antidiabetic and Antiprotozoal Applications
Further studies have demonstrated the utility of these compounds in antidiabetic and antiprotozoal contexts. For instance, N-substituted derivatives have shown significant in vitro antidiabetic activity, suggesting potential for development as antidiabetic medications (Lalpara et al., 2021). Similarly, novel dicationic derivatives exhibit potent antiprotozoal properties, offering a new avenue for treating diseases caused by protozoan pathogens (Ismail et al., 2004).
特性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-4-23-14-6-5-12(8-18-14)16-20-15(25-21-16)9-19-17(22)13-7-10(2)24-11(13)3/h5-8H,4,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJJKYSYULULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


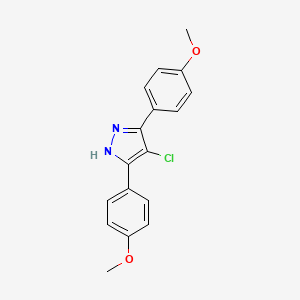
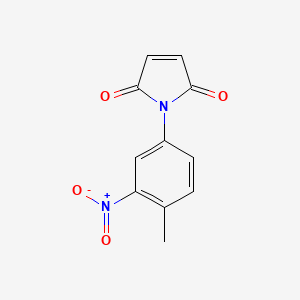
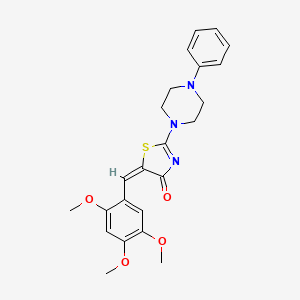
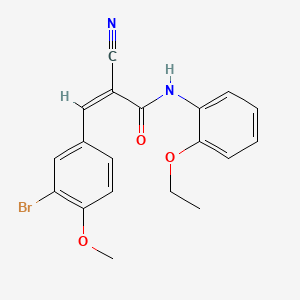
![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)



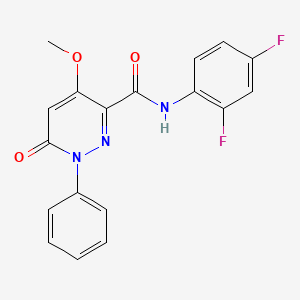


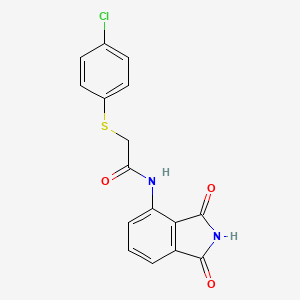
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)